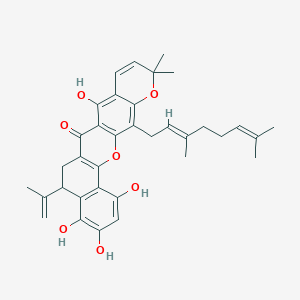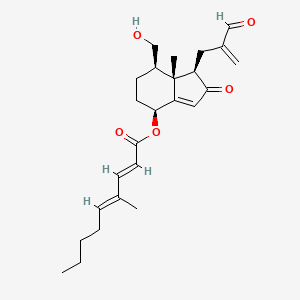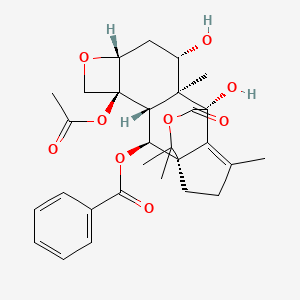
Deoxyaureothin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyaureothin is a 4-pyranone that is 2-methoxy-3,5-dimethyl-4H-pyran-4-one which is substituted at position 6 by a 2,4-dimethyl-1-(p-nitrophenyl)hexa-1,3-dien-6-yl group (the E,E isomer). It has a role as a bacterial metabolite. It is a member of 4-pyranones, a C-nitro compound, an olefinic compound, a polyketide and a ketene acetal.
Wissenschaftliche Forschungsanwendungen
Cancer Chemotherapy Research
Deoxyaureothin has shown potential in cancer chemotherapy research. Studies on 12,13-desoxyepothilone B (dEpoB), a compound closely related to this compound, reveal its efficacy against various sensitive and resistant xenograft tumors in animal models. The chemical synthesis of dEpoB supports substantial research programs aimed at its clinical development as a cancer chemotherapeutic agent (Harris et al., 1999).
Enzyme Catalysis in Antibiotic Production
This compound is integral in the study of enzyme catalysis, particularly in antibiotic production. The enzyme AurH, a cytochrome P450 monooxygenase, utilizes this compound in a unique reaction sequence to form a homochiral oxygen heterocycle, a crucial component of the antibiotic aureothin. This process involves regio- and stereospecific hydroxylation followed by heterocyclization, offering insights into enzymatic reaction mechanisms (Zocher et al., 2011).
Automation of Science
While not directly related to this compound, advancements in automation, such as the Robot Scientist "Adam," have implications for the research of complex molecules like this compound. Adam autonomously generates hypotheses and tests them, which could be applied to the research of this compound and similar compounds (King et al., 2009).
Understanding DNA Repair Mechanisms
Research on deoxyribonucleoside incorporation and the role of hydroxyurea in DNA repair mechanisms can provide indirect insights into the study of compounds like this compound. Understanding how different compounds interact with DNA synthesis and repair pathways is crucial for developing effective therapeutic agents (Lieberman et al., 1971).
Biochemical Studies
This compound is relevant in various biochemical studies, such as exploring the impact of certain mycotoxins on animal health and cellular mechanisms. These studies contribute to a broader understanding of how similar compounds can affect biological systems (Waśkiewicz et al., 2014).
Therapeutic Agent Development
Deoxypodophyllotoxin (DPT), structurally similar to this compound, has been the focus of studies for its antitumor and anti-inflammatory properties. Research in this area highlights the potential of compounds like this compound for the development of new therapeutic agents (Khaled et al., 2013).
DNA Sequence Data Mining
Machine learning algorithms in DNA sequence data mining could be applicable to the study of this compound. Understanding DNA interactions and mutations can help in predicting and designing better therapeutic compounds (Yang et al., 2020).
Eigenschaften
Molekularformel |
C22H25NO5 |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
2-[(3E,5E)-3,5-dimethyl-6-(4-nitrophenyl)hexa-3,5-dienyl]-6-methoxy-3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C22H25NO5/c1-14(6-11-20-16(3)21(24)17(4)22(27-5)28-20)12-15(2)13-18-7-9-19(10-8-18)23(25)26/h7-10,12-13H,6,11H2,1-5H3/b14-12+,15-13+ |
InChI-Schlüssel |
QJCZWAGFDPHLHZ-QUMQEAAQSA-N |
Isomerische SMILES |
CC1=C(OC(=C(C1=O)C)OC)CC/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C |
Kanonische SMILES |
CC1=C(OC(=C(C1=O)C)OC)CCC(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-N-Acetyl-2-[4-(ethoxycarbonylamino)phenyl]glycine](/img/structure/B1248258.png)


![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)








